molecular formula C7H13F B3269636 Fluorocycloheptane CAS No. 51443-95-9

Fluorocycloheptane

Cat. No.: B3269636
CAS No.: 51443-95-9
M. Wt: 116.18 g/mol
InChI Key: SXBNZAGHSZDLTC-UHFFFAOYSA-N
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Description

Fluorocycloheptane is an organic compound with the molecular formula C7H13F. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of a fluorine atom in the cycloheptane ring imparts unique chemical properties to this compound, making it an interesting subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorocycloheptane can be synthesized through several methods. One common approach involves the fluorination of cycloheptane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as a metal fluoride, to facilitate the substitution of a hydrogen atom with a fluorine atom .

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale fluorination processes. These processes often involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and fluorinating agents helps achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorocycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Fluorocycloheptanol, fluorocycloheptanamine.

    Oxidation: Fluorocycloheptanone.

    Reduction: Cycloheptane.

Scientific Research Applications

Fluorocycloheptane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluorocycloheptane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the cycloheptane ring, affecting its reactivity and interactions with other molecules. In biological systems, this compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Fluorocycloheptane can be compared with other similar compounds, such as:

    Cycloheptane: The parent compound without the fluorine atom. This compound has different reactivity and properties due to the presence of the fluorine atom.

    Fluorocyclohexane: A six-membered ring analog with a fluorine atom. This compound has a larger ring size, which can influence its chemical behavior and applications.

    Fluorocyclooctane: An eight-membered ring analog with a fluorine atom.

Properties

IUPAC Name

fluorocycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNZAGHSZDLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463979
Record name fluorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51443-95-9
Record name fluorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluorocycloheptane
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Fluorocycloheptane
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Fluorocycloheptane

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